molecular formula C9H15Br3O2 B14381436 Heptyl tribromoacetate CAS No. 90146-92-2

Heptyl tribromoacetate

Cat. No.: B14381436
CAS No.: 90146-92-2
M. Wt: 394.93 g/mol
InChI Key: VQOUSLJYCMGUPZ-UHFFFAOYSA-N
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Description

Heptyl tribromoacetate is an organic compound with the molecular formula C9H15Br3O2. It is an ester derived from heptanol and tribromoacetic acid. This compound is characterized by the presence of three bromine atoms attached to the acetic acid moiety, making it a tribromoacetate ester. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl tribromoacetate can be synthesized through the esterification of heptanol with tribromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave-assisted synthesis has also been explored to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Heptyl tribromoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different products.

    Reduction Reactions: The compound can be reduced to form heptyl acetate by removing the bromine atoms.

    Hydrolysis: this compound can be hydrolyzed in the presence of water and a base to yield heptanol and tribromoacetic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in an aqueous medium.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: The hydrolysis reaction is carried out under basic conditions using sodium hydroxide or potassium hydroxide.

Major Products Formed

    Substitution Reactions: Products include heptyl acetate and various substituted acetates.

    Reduction Reactions: The major product is heptyl acetate.

    Hydrolysis: The products are heptanol and tribromoacetic acid.

Scientific Research Applications

Heptyl tribromoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptyl tribromoacetate involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of three bromine atoms makes it highly reactive towards nucleophilic substitution reactions. The ester functional group allows it to participate in esterification and hydrolysis reactions. The molecular targets and pathways involved in its biological activity are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Tribromoacetic Acid: Similar in structure but lacks the heptyl group.

    Heptyl Acetate: Similar ester structure but without the bromine atoms.

    Heptyl Bromide: Contains the heptyl group and bromine but lacks the ester functionality.

Uniqueness

Heptyl tribromoacetate is unique due to the presence of both the heptyl group and the tribromoacetate moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

90146-92-2

Molecular Formula

C9H15Br3O2

Molecular Weight

394.93 g/mol

IUPAC Name

heptyl 2,2,2-tribromoacetate

InChI

InChI=1S/C9H15Br3O2/c1-2-3-4-5-6-7-14-8(13)9(10,11)12/h2-7H2,1H3

InChI Key

VQOUSLJYCMGUPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C(Br)(Br)Br

Origin of Product

United States

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